molecular formula C18H18N2O4 B5503658 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester

Cat. No.: B5503658
M. Wt: 326.3 g/mol
InChI Key: WHEOLGGFCJQGHX-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester (hereafter referred to as the target compound) features a central indole core linked to a propionic acid ethyl ester backbone. The amino group at the 2-position is acylated with a furan-2-carbonyl moiety. This structure combines aromatic heterocycles (indole and furan) with an ester functional group, which may enhance bioavailability through lipophilicity modulation.

The ethyl ester group is a common prodrug strategy to improve membrane permeability .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOLGGFCJQGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as crystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions on the indole ring can yield a variety of substituted indole derivatives .

Scientific Research Applications

2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan ring can also participate in biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Amino Position

The target compound’s furan-2-carbonyl group distinguishes it from analogs with alternative acyl or aryl substituents. Key comparisons include:

Compound Name Substituent at Amino Position Biological Activity/Notes Reference
Target Compound Furan-2-carbonyl Not explicitly stated (hypothesized anxiolytic or antimicrobial) -
(2S)-2-{(3R)-3-[(6-Phenylhexanoyl)amino]-2-oxopyrrolidin-1-yl}-... ethyl ester 6-Phenylhexanoyl Anxiolytic activity via β-turn conformation
{3-(1H-Indol-3-yl)-2-[(quinoline-3-carbonyl)-amino]-propionylamino}-phenyl-acetic acid ethyl ester Quinoline-3-carbonyl Targets cholecystokinin receptors (GPCRs)
3-(But-3-enylethoxycarbonyl-amino)-3-(1H-indol-3-yl)-propionic acid ethyl ester But-3-enylethoxycarbonyl Synthetic intermediate; no activity reported

Key Observations :

  • Conformational Influence : Compounds with β-turn conformations (e.g., ) exhibit anxiolytic activity, suggesting that the target compound’s conformation (if similar) may share this trait .

Role of the Ethyl Ester Moiety

The ethyl ester group is conserved across multiple analogs (), serving as:

A prodrug moiety : Enhances absorption before enzymatic hydrolysis to the active carboxylic acid.

A stability enhancer : Reduces premature degradation in acidic environments (e.g., gastric fluid).

Comparative Stability :

  • highlights ethyl esters in sulfonamide-containing analogs as stable intermediates during synthesis, underscoring their utility in complex molecule assembly .
Antimicrobial Activity ():
  • 2-Amino-3-(1H-indol-3-yl)-propionic acid ethyl ester (AIPAEE), a precursor lacking the furan-carbonyl group, forms Schiff base complexes with metals (Fe, Co, Zn) that show antimicrobial effects. This suggests the indole-ester scaffold itself contributes to bioactivity, possibly through metal chelation .
Anxiolytic Activity ():
  • Analogs with β-turn conformations (e.g., GB-115 derivatives) exhibit anxiolytic effects, while γ-turn analogs are inactive. The target compound’s furan group may stabilize a bioactive conformation if sterically compatible .
Enzyme Inhibition ():
  • Sulfonamide-containing ethyl esters (e.g., 3-[[4-(4-fluorophenoxy)benzenesulfonyl]...propionic acid ethyl ester) act as matrix metalloproteinase inhibitors. The furan-carbonyl group in the target compound could similarly modulate enzyme binding, though this requires validation .

Physicochemical and Structural Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~345 g/mol (C₁₉H₁₉N₂O₄) ~550 g/mol ~600 g/mol
LogP (Estimated) ~2.5 (moderate lipophilicity) ~5.0 (high lipophilicity) ~4.0
Key Functional Groups Furan, indole, ethyl ester Phenylhexanoyl, indole, ester Quinoline, indole, ester

Impact of Substituents :

  • The phenylhexanoyl group () increases logP significantly, which may enhance CNS penetration but reduce aqueous solubility.

Biological Activity

The compound 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is a complex organic molecule that incorporates both indole and furan moieties. This structural combination is of significant interest in medicinal chemistry due to the biological activities associated with indole derivatives, which are known for their roles in various physiological processes.

The molecular formula of the compound is C17H16N2O4C_{17}H_{16}N_{2}O_{4}, and its IUPAC name is 3-(1H-indol-3-yl)-2-[(furan-2-carbonyl)amino]propanoic acid ethyl ester . Its structure can be represented as follows:

InChI InChI 1S C17H16N2O4 c1 10 6 7 15 23 10 16 20 19 14 17 21 22 8 11 9 18 13 5 3 2 4 12 11 13 h2 7 9 14 18H 8H2 1H3 H 19 20 H 21 22 \text{InChI InChI 1S C17H16N2O4 c1 10 6 7 15 23 10 16 20 19 14 17 21 22 8 11 9 18 13 5 3 2 4 12 11 13 h2 7 9 14 18H 8H2 1H3 H 19 20 H 21 22 }

Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

The indole ring is known to interact with several receptors and enzymes, potentially modulating pathways related to neurotransmission and inflammation. The furan moiety enhances the reactivity of the compound, allowing it to participate in various biochemical interactions.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antioxidant Activity : The presence of furan derivatives has been associated with antioxidant properties, which help in scavenging free radicals.
  • Antimicrobial Activity : Indole derivatives have shown effectiveness against various bacterial strains. The compound's structure may enhance its binding affinity to microbial targets.
  • Anti-inflammatory Effects : Compounds featuring indole rings often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of indole and furan-containing compounds:

StudyFindings
Study 1 Investigated the antioxidant properties of furan-containing compounds; demonstrated significant free radical scavenging activity.
Study 2 Explored the antibacterial effects against Gram-positive and Gram-negative bacteria; results indicated promising inhibitory concentrations.
Study 3 Examined anti-inflammatory effects in vitro; showed reduction in cytokine production in treated cell lines.

Comparative Analysis

When compared to similar compounds, such as tryptophan and other indole derivatives, this compound exhibits unique biological profiles due to its dual moiety structure.

CompoundStructureBiological Activity
TryptophanIndolePrecursor to serotonin; modulates mood
Furan derivativesFuranAntioxidant properties
This compoundIndole + FuranAntioxidant, antimicrobial, anti-inflammatory

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